2-Ethyl-3,5-dimethylpyrazine

Odor threshold Structure-odor relationship Alkylpyrazine

2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6) is an alkylpyrazine heterocyclic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.20 g/mol. It is a colorless to light yellow liquid at ambient temperature (20°C) with a density of 0.965 g/mL at 25°C, a boiling point of 180–181°C, and a flash point of 157°F.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 27043-05-6
Cat. No. B046722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,5-dimethylpyrazine
CAS27043-05-6
Synonyms2-ethyl-3,5-dimethylpyrazine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1C)C
InChIInChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
InChIKeyJZBCTZLGKSYRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6): Procurement Specifications and Core Identity


2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6) is an alkylpyrazine heterocyclic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.20 g/mol. It is a colorless to light yellow liquid at ambient temperature (20°C) with a density of 0.965 g/mL at 25°C, a boiling point of 180–181°C, and a flash point of 157°F . The compound is widely used as a flavor and fragrance ingredient, imparting characteristic burnt, nutty, roasted, and coffee-like sensory notes [1].

Why 2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6) Cannot Be Readily Substituted by Other Alkylpyrazines


Alkylpyrazines exhibit profound differences in sensory potency and character that render generic substitution technically unsound. Odor thresholds vary by orders of magnitude depending on the precise position and nature of alkyl substituents; for instance, a single substitution of a methyl group by an ethyl group at the 2-position can lower the detection threshold by a factor of 4500 [1]. Furthermore, many commercial preparations exist as isomeric mixtures (e.g., 2-ethyl-3,5-dimethylpyrazine co-occurring with 2-ethyl-3,6-dimethylpyrazine), and the exact regioisomeric composition critically influences both sensory performance and analytical reproducibility [2]. Consequently, procuring a well-defined, regioisomerically characterized material is essential for achieving consistent flavor fidelity and experimental outcomes.

Quantitative Evidence Guide for 2-Ethyl-3,5-dimethylpyrazine: Performance Metrics and Comparator Analysis


4500-Fold Lower Odor Threshold vs. 2,3,5-Trimethylpyrazine

In a systematic gas chromatography-olfactometry (GC-O) study of 80 alkylpyrazines, 2-ethyl-3,5-dimethylpyrazine exhibited a 4500-fold lower odor detection threshold compared to the structurally close analog 2,3,5-trimethylpyrazine [1].

Odor threshold Structure-odor relationship Alkylpyrazine

Odor Threshold in Water vs. 2,5-Dimethylpyrazine and 3-Ethyl-2,5-dimethylpyrazine

In a quantitative sensory study measuring odor thresholds in water (µg/L), 2-ethyl-3,5-dimethylpyrazine demonstrated a threshold of 1 µg/L. This value is 2600-fold lower than 2,5-dimethylpyrazine (2600 µg/L) and over 1000-fold lower than 3-ethyl-2,5-dimethylpyrazine (1255.08 µg/L) [1].

Odor threshold Sensory evaluation Food flavor

Highest Odor Activity Value (OAV) Among 16 Pyrazines in Soy Sauce Aroma Type Baijiu

In a UPLC-MS/MS analysis of 16 pyrazines in Soy Sauce Aroma Type Baijiu (SSAB), 2-ethyl-3,5-dimethylpyrazine achieved the highest odor activity value (OAV) among all pyrazines quantified, despite not being the most concentrated compound [1].

Odor activity value Pyrazines Baijiu Flavor chemistry

Regioselective Semibiocatalytic Synthesis: >70% Enrichment of 2-Ethyl-3,5-dimethylpyrazine over 3-Ethyl-2,5-dimethylpyrazine Isomer

A semibiocatalytic process employing 2-hydroxypentan-3-one and propane-1,2-diamine achieved regioselective synthesis of 2-ethyl-3,5-dimethylpyrazine (235-EDMP) at >70% relative abundance (~77 mg) over its 3-ethyl-2,5-dimethyl pyrazine (325-EDMP) isomer [1].

Regioselective synthesis Biocatalysis Isomer enrichment Flavor manufacturing

GRAS Status with Defined Usage Limits Differentiating from Unregulated Analogs

2-Ethyl-3,5-dimethylpyrazine holds FEMA GRAS status under FEMA number 3149, with established usage limits of 5.0 mg/kg across soft drinks, cold drinks, candy, jelly, and pudding categories [1]. This regulatory clarity is not uniformly available for all alkylpyrazine analogs.

GRAS FEMA Food safety Regulatory compliance

Patent-Defined Application Concentration in Tea Beverages vs. 2,3-Diethyl-5-methylpyrazine

Japanese patent JP7405536B2 specifies that when used to improve barley tea flavor, 2-ethyl-3,5-dimethylpyrazine is effective at 8-100 ppb, whereas the structurally related analog 2,3-diethyl-5-methylpyrazine requires 0.7-100 ppb for similar applications [1].

Tea beverage Flavor formulation Patent specification

Optimal Research and Industrial Applications for 2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6)


Formulation of Roasted and Nutty Flavors in Low-Concentration Liquid Matrices

Based on the 1 µg/L odor threshold in water (2600-fold lower than 2,5-dimethylpyrazine) [6], 2-ethyl-3,5-dimethylpyrazine is ideally suited for beverage applications (soft drinks, cold drinks, coffee-based drinks) where robust roasted/nutty character must be achieved at very low inclusion rates. The FEMA usage limit of 5.0 mg/kg provides a clear regulatory ceiling [5], enabling confident product development within established safety parameters.

Authentic Roasted Aroma Development in Fermented Alcoholic Beverages

The finding that 2-ethyl-3,5-dimethylpyrazine exhibits the highest odor activity value among 16 pyrazines in Soy Sauce Aroma Type Baijiu [6] indicates its critical role in delivering authentic roasted notes in complex fermented matrices. Formulators developing Baijiu-style spirits, dark beers, or aged liquors should prioritize this specific pyrazine over less potent alternatives to achieve maximal roasted aroma impact at minimal dosage.

Synthesis and Procurement of Regioisomerically Defined Pyrazine Reference Standards

For analytical laboratories and flavor houses requiring precise compositional control, the availability of a semibiocatalytic route producing >70% relative enrichment of 2-ethyl-3,5-dimethylpyrazine over the 3-ethyl-2,5-dimethylpyrazine isomer [6] enables procurement of regioisomerically characterized material. This addresses the challenge that commercial preparations often exist as mixtures of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine, with unknown exact composition [5].

Grain-Based and Tea Beverage Flavor Enhancement

Patent JP7405536B2 establishes 2-ethyl-3,5-dimethylpyrazine as an effective flavor modifier in tea beverages containing grain extracts (other than barley) at 8-100 ppb [6]. This provides a validated application concentration range for products such as Job‘s tears tea, brown rice tea, or corn-based grain beverages, where the compound contributes to a desirable barley tea-like flavor profile without masking the primary grain character.

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